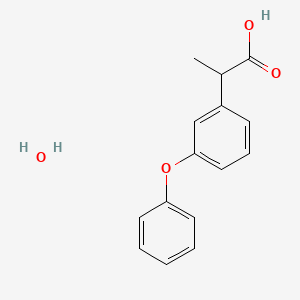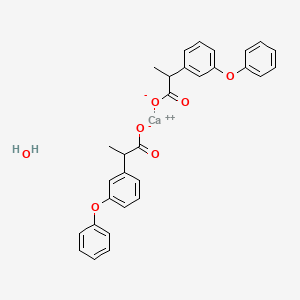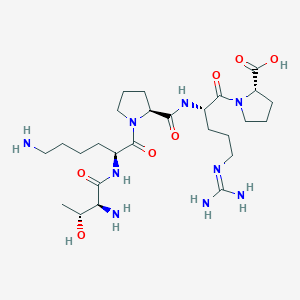![molecular formula C20H34O5 B10752479 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is a complex organic molecule with a unique structure It features a bicyclic core with a dioxabicycloheptane ring system and a hydroxyoctenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid typically involves multiple steps:
Formation of the dioxabicycloheptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by oxidation to introduce the oxygen atoms.
Attachment of the hydroxyoctenyl side chain: This step may involve a Wittig reaction to form the double bond, followed by hydroxylation to introduce the hydroxyl group.
Final assembly: The heptanoic acid chain is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Hydrogenation using H2 gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, it may be studied for its potential biological activity. The presence of the hydroxyl group and the double bond in the side chain suggests it could interact with biological molecules in interesting ways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of polymers or other materials.
Mechanism of Action
The mechanism by which 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and double bond could be key functional groups in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyhex-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hexanoic acid
- 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxydec-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]decanoic acid
Uniqueness
The uniqueness of 7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid lies in its specific combination of functional groups and its bicyclic core structure. This combination gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(1S,4R,5S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16-,17-,18+,19-/m0/s1 |
InChI Key |
NTAYABHEVAQSJS-NDWDMBLISA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@@H]2C[C@H]([C@H]1CCCCCCC(=O)O)OO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752407.png)
![dipotassium;(5Z)-5-[[5-(4-fluoro-2-oxidophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-olate](/img/structure/B10752417.png)
![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)
![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)



![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
